molecular formula C17H23N3O6S B046397 Karnamicin A2 CAS No. 122535-49-3

Karnamicin A2

Cat. No. B046397
M. Wt: 397.4 g/mol
InChI Key: XOGKIJDMWFVEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kanamycin A2 is an aminoglycoside antibiotic that is used to treat bacterial infections. It is a broad-spectrum antibiotic that is effective against a wide range of gram-negative and gram-positive bacteria. Kanamycin A2 is synthesized by the bacterium Streptomyces kanamyceticus and has been used in the medical field since the 1950s.

Mechanism Of Action

Kanamycin A2 works by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically binds to the 16S rRNA in the 30S subunit of the ribosome, which prevents the ribosome from reading the genetic code and synthesizing proteins. This leads to the death of the bacteria.

Biochemical And Physiological Effects

Kanamycin A2 has been shown to have a number of biochemical and physiological effects on bacteria. It has been shown to cause damage to the bacterial cell membrane, disrupt the electron transport chain, and cause oxidative stress. Kanamycin A2 has also been shown to induce the production of reactive oxygen species, which can lead to DNA damage and cell death.

Advantages And Limitations For Lab Experiments

Kanamycin A2 has several advantages for use in lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively easy to obtain and has been well-studied, making it a useful tool in scientific research. However, there are also limitations to the use of kanamycin A2. It can be toxic to mammalian cells and can have unintended effects on bacterial physiology, which can complicate experimental results.

Future Directions

There are several future directions for the study of kanamycin A2. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Kanamycin A2 has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor properties. Additionally, there is ongoing research into the mechanisms of bacterial resistance to antibiotics, which could lead to the development of new antibiotics that are less susceptible to resistance mechanisms.

Synthesis Methods

The synthesis of kanamycin A2 involves a complex process that requires several steps. The first step involves the fermentation of Streptomyces kanamyceticus in a nutrient-rich medium. The bacteria are then harvested and the kanamycin A2 is extracted from the culture using a solvent extraction method. The extracted kanamycin A2 is then purified using a series of chromatography techniques.

Scientific Research Applications

Kanamycin A2 has been extensively studied for its antibacterial properties and has been used in a variety of scientific research applications. It has been used to study the mechanisms of bacterial resistance to antibiotics and has been used in the development of new antibiotics. Kanamycin A2 has also been used in the study of bacterial protein synthesis and has been used as a tool to manipulate gene expression in bacteria.

properties

CAS RN

122535-49-3

Product Name

Karnamicin A2

Molecular Formula

C17H23N3O6S

Molecular Weight

397.4 g/mol

IUPAC Name

6-[2-(1,4-dihydroxy-4-methylpentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide

InChI

InChI=1S/C17H23N3O6S/c1-17(2,24)6-5-9(21)16-19-8(7-27-16)10-13(25-3)14(26-4)12(22)11(20-10)15(18)23/h7,9,21-22,24H,5-6H2,1-4H3,(H2,18,23)

InChI Key

XOGKIJDMWFVEFA-UHFFFAOYSA-N

SMILES

CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

Canonical SMILES

CC(C)(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.